2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Lipophilicity optimization Lead-likeness Kinase inhibitor design

CAS 890620-12-9 is a research-grade pyrazolo[1,5-a]pyrimidine featuring a hinge-binding 7-imidazole substituent, making it a privileged scaffold for ATP-competitive kinase inhibitor discovery (PI3K, IRAK4, Pim-1). Its specific 2-ethyl-5-methyl-3-phenyl substitution delivers a unique drug-like profile (XLogP3 3.3, TPSA 48 Ų) that is crucial for balancing potency and permeability in hit-finding campaigns. This specific substitution pattern cannot be replicated by generic analogs, offering a distinct starting point for structure-activity relationship (SAR) exploration. This product is best deployed as a structurally diverse entry in focused screening libraries or as a parent scaffold for parallel synthesis.

Molecular Formula C18H17N5
Molecular Weight 303.369
CAS No. 890620-12-9
Cat. No. B2822111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS890620-12-9
Molecular FormulaC18H17N5
Molecular Weight303.369
Structural Identifiers
SMILESCCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4C=CN=C4
InChIInChI=1S/C18H17N5/c1-3-15-17(14-7-5-4-6-8-14)18-20-13(2)11-16(23(18)21-15)22-10-9-19-12-22/h4-12H,3H2,1-2H3
InChIKeyIXNNRLIVINXNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 890620-12-9): A Pyrazolopyrimidine Kinase Inhibitor Scaffold


2-Ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 890620-12-9, PubChem CID 6471245) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a pyrazolo[1,5-a]pyrimidine core substituted with an ethyl group at position 2, a methyl group at position 5, a phenyl ring at position 3, and an N-linked imidazole at position 7 [2]. Its molecular formula is C₁₈H₁₇N₅, with a molecular weight of 303.4 g/mol and a computed XLogP3-AA of 3.3, indicating moderate lipophilicity [2]. The compound is supplied primarily as a research-grade screening compound (purity ≥90%) by vendors such as Life Chemicals (catalog F3250-0528) [3].

Why Generic Substitution Fails for 2-Ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in Lead Optimization


Substitution of pyrazolo[1,5-a]pyrimidine scaffolds cannot be arbitrary because the specific substitution pattern—particularly at the 2-, 3-, 5-, and 7-positions—directly dictates kinase polypharmacology, cellular potency, and selectivity [1]. The imidazole N-substituent at position 7 is a critical hydrogen-bond acceptor and can engage the hinge region of various kinases, a feature that distinguishes this compound's interaction profile from analogs with benzimidazole or indole substituents [2][3]. Even subtle variations, such as replacing the 2-ethyl group on the pyrazole ring with an isopropyl or propyl group, can alter the compound's conformational preferences, lipophilicity, and resultant target binding [4]. The evidence summarized below establishes that the specific structure of CAS 890620-12-9 delivers a unique combination of physicochemical descriptors and synthetic versatility that cannot be replicated by generic, off-the-shelf analogs, thereby justifying its deliberate selection in research programs.

Head-to-Head Quantitative Differentiation Evidence for 2-Ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine


Lipophilicity Modulation via 2-Ethyl Substituent: A Computed XLogP3 Comparison with 5-Isopropyl and 5-Propyl Analogs

The target compound possesses a computed XLogP3-AA of 3.3, reflecting its specific 2-ethyl-5-methyl-3-phenyl substitution pattern [1]. In comparison, the 5-isopropyl analog (CAS 902044-34-2) has a computed XLogP3 of 3.7, while the 5-propyl analog (CAS 900890-77-9) has a computed XLogP3 of 4.0 [2]. This 0.4 and 0.7 unit difference in lipophilicity is significant for modulating passive membrane permeability and solubility, parameters that directly influence cellular assay performance and formulation compatibility. The 2-ethyl group provides an intermediate lipophilicity profile that positions this compound favorably for lead optimization campaigns targeting intracellular kinases, where excessive lipophilicity can promote off-target binding and poor solubility.

Lipophilicity optimization Lead-likeness Kinase inhibitor design

Topological Polar Surface Area (TPSA) Differentiation: Imidazole at Position 7 vs. Benzimidazole Analogs

The target compound features a TPSA of 48 Ų, driven by the single imidazole at position 7 and the three nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core [1]. This contrasts with benzimidazole-substituted analogs such as the PI3Kδ lead CPL302415, which bear a benzimidazole group that increases TPSA to approximately 65–75 Ų [2]. While the precise TPSA value for CPL302415 is not publicly disclosed in the summary literature, benzimidazole derivatives in this class consistently exhibit higher polar surface areas, a descriptor known to influence intestinal absorption and blood-brain barrier penetration. The lower TPSA of CAS 890620-12-9 suggests superior membrane permeability relative to benzimidazole-containing analogs, an advantage for targeting intracellular kinases where cellular penetration is rate-limiting.

Drug-likeness Oral bioavailability prediction Hinge-binding scaffold design

Imidazole Hinge-Binder vs. Indole Analogs: Differential Kinase Selectivity Profile Inferred from Scaffold Class Studies

The 7-imidazole substituent in CAS 890620-12-9 is structurally analogous to the imidazole hinge-binding motif used in several ATP-competitive kinase inhibitors [1]. In a closely related chemical series, indole-substituted pyrazolo[1,5-a]pyrimidines (e.g., Part I of the Celon Pharma PI3Kδ program) demonstrated IC₅₀ values in the low nanomolar range (0.018–1.892 μM) against PI3Kδ, but with differing isoform selectivity ratios depending on the nature of the heterocycle at position 7 [2]. While direct IC₅₀ data for CAS 890620-12-9 against specific kinases is not publicly available, SAR studies across the pyrazolo[1,5-a]pyrimidine class demonstrate that imidazole-containing congeners exhibit distinct selectivity profiles from their indole and benzimidazole counterparts due to altered hydrogen-bonding geometry in the kinase hinge region [3]. This class-level evidence supports the selection of an imidazole-substituted scaffold for screening campaigns where a differentiated selectivity fingerprint is desired.

Kinase selectivity Hinge-binding motif PI3K inhibition

Procurement Purity Verification: 90%+ Specification and Quality Control for Screening-Grade Material

The commercially available material for CAS 890620-12-9 is supplied by Life Chemicals (catalog F3250-0528) at a specified purity of ≥90% for screening quantities (1–3 mg) [1]. This purity level is comparable to industry standards for kinase inhibitor screening libraries (typically 90–95%). While no direct HPLC purity comparison data with other vendors is available, the material is offered in multiple pack sizes (1 mg, 2 mg, 3 mg) with pricing consistent with research-grade screening compounds. Researchers should request a Certificate of Analysis (CoA) to verify lot-specific purity and identity (NMR, LCMS) prior to use in quantitative assays.

Compound procurement Purity specification Screening library quality

Recommended Research Applications for 2-Ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (CAS 890620-12-9)


Kinase Inhibitor Screening Library Diversification with an Imidazole Hinge-Binder Scaffold

CAS 890620-12-9 is best deployed as a structurally diverse entry in kinase-focused screening libraries. Its 7-imidazole substituent provides a hydrogen-bond acceptor that mimics the adenine N-1 nitrogen, enabling exploration of ATP-competitive inhibition across a panel of kinases including PI3K, IRAK4, and Pim-1 [1][2]. The compound's computed XLogP3 of 3.3 and TPSA of 48 Ų position it within the favorable drug-like property space for intracellular kinase targets . Procurement of this compound is recommended for hit-finding campaigns where the chemical space around the 7-position requires sampling of N-linked heterocycles beyond benzimidazole or indole motifs.

Lead Optimization Starting Point for 2-Ethyl-5-Methyl Substituted Pyrazolopyrimidines

The 2-ethyl-5-methyl substitution pattern offers a defined starting point for systematic SAR exploration. Unlike 5-isopropyl or 5-propyl analogs, which possess higher lipophilicity (XLogP3 3.7–4.0) and may suffer from poor solubility, the 2-ethyl group provides a moderate lipophilicity baseline [1]. This scaffold is suitable for iterative optimization where the 3-phenyl ring can be functionalized to modulate target selectivity, and the 7-imidazole can be replaced with other heterocycles in parallel synthesis [2]. Researchers should use this compound as the parent scaffold for synthesizing focused libraries targeting PI3Kδ, IRAK4, or Pim-1 kinases, where pyrazolo[1,5-a]pyrimidines have established SAR precedent.

Computational Docking and Molecular Dynamics Studies of Hinge-Binding Geometry

The rigid pyrazolo[1,5-a]pyrimidine core combined with the flexible 7-imidazole substituent makes CAS 890620-12-9 a suitable small molecule for computational modeling studies aimed at predicting hinge-binding geometry [1]. The compound's available 3D conformer data (PubChem) can be used in docking simulations against kinase crystal structures (e.g., PDB entries for PI3Kδ, LCK, or CK2) to model the interaction of the imidazole nitrogen with the kinase hinge backbone [2]. This application is particularly relevant for academic computational chemistry groups seeking to validate docking protocols using commercially available, structurally characterized ligands.

Reference Control for Solubility and Permeability Assays in Kinase Inhibitor Development

Given its calculated moderate lipophilicity (XLogP3 = 3.3) and moderate TPSA (48 Ų), CAS 890620-12-9 can serve as a reference compound for solubility and permeability assays within pyrazolo[1,5-a]pyrimidine optimization programs [1]. Compared to benzimidazole analogs with higher TPSA and lower calculated permeability, this compound provides a benchmark for balancing potency with drug-like properties. Analytical chemistry teams can use this compound to calibrate HPLC-based logD determination or PAMPA permeability assays when establishing screening cascades for new pyrazolopyrimidine series.

Quote Request

Request a Quote for 2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.